molecular formula C22H19N3O2S B2954475 (Z)-2-(3,4-diphenylthiazol-2(3H)-ylidene)-3-morpholino-3-oxopropanenitrile CAS No. 500195-77-7

(Z)-2-(3,4-diphenylthiazol-2(3H)-ylidene)-3-morpholino-3-oxopropanenitrile

Cat. No.: B2954475
CAS No.: 500195-77-7
M. Wt: 389.47
InChI Key: TYHNIBAOPZVYIU-QOCHGBHMSA-N
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Description

(Z)-2-(3,4-diphenylthiazol-2(3H)-ylidene)-3-morpholino-3-oxopropanenitrile is a useful research compound. Its molecular formula is C22H19N3O2S and its molecular weight is 389.47. The purity is usually 95%.
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Properties

IUPAC Name

(2Z)-2-(3,4-diphenyl-1,3-thiazol-2-ylidene)-3-morpholin-4-yl-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c23-15-19(21(26)24-11-13-27-14-12-24)22-25(18-9-5-2-6-10-18)20(16-28-22)17-7-3-1-4-8-17/h1-10,16H,11-14H2/b22-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHNIBAOPZVYIU-QOCHGBHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=C2N(C(=CS2)C3=CC=CC=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C(=C\2/N(C(=CS2)C3=CC=CC=C3)C4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(Z)-2-(3,4-diphenylthiazol-2(3H)-ylidene)-3-morpholino-3-oxopropanenitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound features a thiazole ring, which is known for its role in various biological activities. The presence of the morpholino group and the oxopropanenitrile moiety contributes to its pharmacological properties.

  • Tyrosinase Inhibition :
    • The compound has been studied for its ability to inhibit tyrosinase, an enzyme involved in melanin production. This property is significant for potential applications in skin whitening and hyperpigmentation treatment.
    • Kinetic studies indicate that certain derivatives of thiazole compounds exhibit competitive inhibition against mushroom tyrosinase, with some showing IC50 values significantly lower than that of kojic acid, a standard tyrosinase inhibitor .
  • Antifungal Activity :
    • Recent studies have shown that thiazole derivatives can exhibit antifungal properties. For instance, compounds derived from thiazoles were tested against Candida albicans and Candida parapsilosis, with promising results indicating their potential as antifungal agents .
  • Cytotoxicity :
    • The cytotoxic effects of thiazole derivatives were evaluated on NIH/3T3 cell lines. Compounds showed varying degrees of cytotoxicity, with some demonstrating selective action against fungal cells while sparing normal mammalian cells .

Table 1: Biological Activity Summary of Thiazole Derivatives

CompoundTargetActivityIC50 (μM)
(Z)-BPTTyrosinaseInhibition6.4
2eCandida parapsilosisAntifungal1.23
2dNIH/3T3 CellsCytotoxicity148.26
  • Tyrosinase Inhibition : Compound (Z)-BPT was found to have an IC50 value of 6.4 μM, making it significantly more potent than kojic acid (IC50 = 20.8 μM) in inhibiting tyrosinase activity .
  • Antifungal Efficacy : Compound 2e demonstrated strong antifungal activity against C. parapsilosis, with an MIC value comparable to ketoconazole, indicating its potential as an antifungal agent .
  • Cytotoxicity Analysis : The cytotoxic effects of compounds 2d and 2e were assessed against NIH/3T3 cell lines, revealing IC50 values of 148.26 μM and 187.66 μM respectively, suggesting low toxicity towards normal cells while effectively targeting fungal cells .

In Silico Studies

Molecular docking studies have provided insights into the binding interactions between thiazole derivatives and their biological targets. For example, docking studies indicated that certain derivatives fit well into the active sites of enzymes involved in fungal metabolism, enhancing their potential as drug candidates .

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